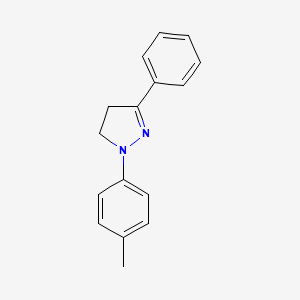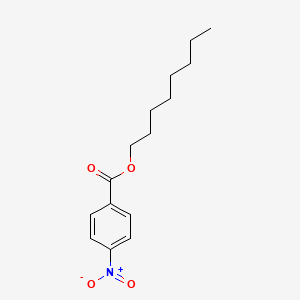
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate is a quaternary ammonium compound with a complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate typically involves the quaternization of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)amine with triethylamine, followed by the reaction with decanesulfonic acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: None required
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)amine, triethylamine, decanesulfonic acid
Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure
Purification: Crystallization or chromatography to obtain pure this compound
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or aldehydes
Reduction: Can be reduced to secondary amines using reducing agents like lithium aluminum hydride
Substitution: Participates in nucleophilic substitution reactions, especially at the quaternary ammonium center
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines
Substitution: Formation of substituted quaternary ammonium compounds
Wissenschaftliche Forschungsanwendungen
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs
Industry: Utilized in the formulation of surfactants and detergents
Wirkmechanismus
The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate involves its interaction with cellular membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and potential antimicrobial effects. Additionally, its hydrophobic cyclohexyl and phenyl groups enhance its ability to penetrate lipid bilayers, making it effective in drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium chloride
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium bromide
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate
Uniqueness
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly effective in applications requiring both solubility in water and interaction with lipid membranes. Its decanesulfonate group also provides enhanced stability and solubility compared to other similar compounds.
Eigenschaften
CAS-Nummer |
67635-58-9 |
|---|---|
Molekularformel |
C31H57NO4S |
Molekulargewicht |
539.9 g/mol |
IUPAC-Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;decane-1-sulfonate |
InChI |
InChI=1S/C21H36NO.C10H22O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-5-6-7-8-9-10-14(11,12)13/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-10H2,1H3,(H,11,12,13)/q+1;/p-1 |
InChI-Schlüssel |
GZUXZYHWDXTURB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
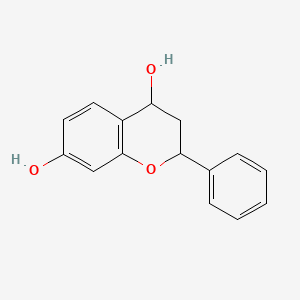
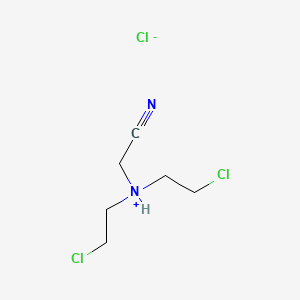



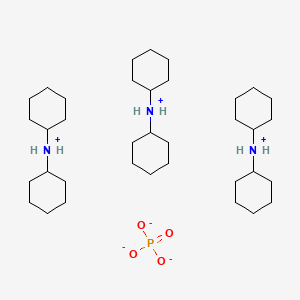

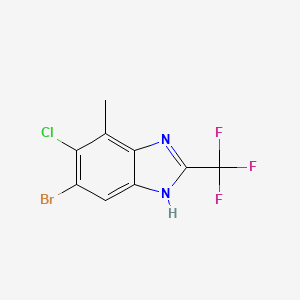
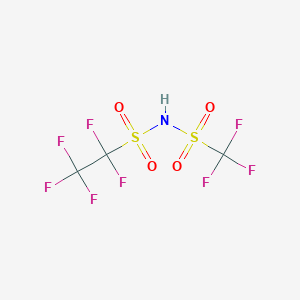
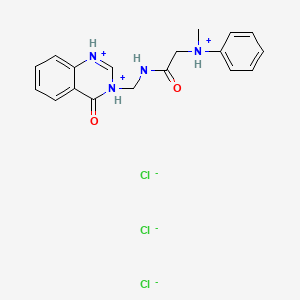
![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)
